molecular formula C11H12O4 B3283222 2,2-Dimethyl-6,7-dihydroxy-4-chromanone CAS No. 76348-95-3

2,2-Dimethyl-6,7-dihydroxy-4-chromanone

Cat. No.: B3283222
CAS No.: 76348-95-3
M. Wt: 208.21 g/mol
InChI Key: JGRHFPHUUWREDA-UHFFFAOYSA-N
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Description

2,2-Dimethyl-6,7-dihydroxy-4-chromanone is a chemical compound belonging to the class of chromanones. Chromanones are oxygen-containing heterocycles that are significant due to their diverse biological and pharmaceutical activities. This compound is characterized by the presence of two methyl groups at the 2-position and hydroxyl groups at the 6 and 7 positions on the chromanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-6,7-dihydroxy-4-chromanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pechmann condensation, where substituted phenols react with β-ketoesters in the presence of acid catalysts. The reaction conditions often include heating in a water bath at temperatures ranging from 75°C to 80°C for 1 to 1.5 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as polyphosphoric acid or trifluoromethanesulfonic acid are commonly employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-6,7-dihydroxy-4-chromanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

Scientific Research Applications

2,2-Dimethyl-6,7-dihydroxy-4-chromanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6,7-dihydroxy-4-chromanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-6,7-dimethoxy-4-chromanone
  • 2,2-Dimethyl-6,7-dihydroxy-4-chromanol
  • 2,2-Dimethyl-6,7-dioxo-4-chromanone

Uniqueness

2,2-Dimethyl-6,7-dihydroxy-4-chromanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxyl groups at the 6 and 7 positions enhances its antioxidant activity compared to its methoxy or oxo analogs .

Properties

IUPAC Name

6,7-dihydroxy-2,2-dimethyl-3H-chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-11(2)5-9(14)6-3-7(12)8(13)4-10(6)15-11/h3-4,12-13H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRHFPHUUWREDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=CC(=C(C=C2O1)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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